molecular formula C14H12BrN3O B3060442 4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol CAS No. 370074-36-5

4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol

Cat. No. B3060442
CAS RN: 370074-36-5
M. Wt: 318.17 g/mol
InChI Key: HBUPYBHSCCVWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol” is a complex organic molecule. It contains a pyridine and a pyrazole ring, which are both nitrogen-containing heterocyclic compounds . The pyrazole ring is a five-membered ring with two nitrogen atoms . The pyridine ring is a six-membered ring with one nitrogen atom . The compound also contains a phenol group, which is a hydroxyl group (-OH) attached to a benzene ring, and a bromine atom .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol” is characterized by the presence of a pyridine ring, a pyrazole ring, a phenol group, and a bromine atom . The presence of these functional groups can significantly influence the chemical properties and reactivity of the molecule .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol” are not detailed in the available literature .

Scientific Research Applications

Antibacterial and Antimycobacterial Properties

Imidazole derivatives, including 4-bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol, exhibit antibacterial and antimycobacterial activities. Researchers have explored their potential as novel agents against bacterial infections, including drug-resistant strains .

Other Biological Activities

Imidazole derivatives have diverse effects, including antipyretic, anti-allergic, antihelmintic, and antifungal activities. Their versatility makes them valuable tools for drug development.

Future Directions

The future directions for research on “4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .

properties

IUPAC Name

4-bromo-2-(5-pyridin-3-yl-4,5-dihydro-1H-pyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c15-10-3-4-14(19)11(6-10)13-7-12(17-18-13)9-2-1-5-16-8-9/h1-6,8,12,17,19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUPYBHSCCVWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=C(C=CC(=C2)Br)O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425531
Record name AC1OATEM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

370074-36-5
Record name AC1OATEM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol
Reactant of Route 2
4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol
Reactant of Route 6
4-Bromo-2-(5-pyridin-3-YL-4,5-dihydro-1H-pyrazol-3-YL)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.